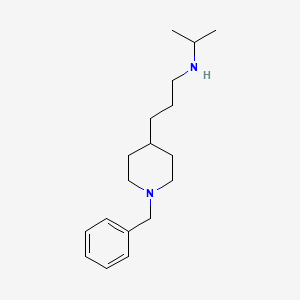
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine typically involves the reaction of 1-benzylpiperidine with isopropylamine under controlled conditions. The process may include steps such as:
Formation of the Piperidine Ring: Starting with benzylamine and a suitable ketone, the piperidine ring is formed through a cyclization reaction.
N-Alkylation: The piperidine derivative is then alkylated using isopropylamine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares a similar piperidine core structure and is used in the synthesis of fentanyl-based analgesics.
3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Another piperidine derivative with potential pharmacological activities.
Uniqueness
3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives. Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C18H30N2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H30N2/c1-16(2)19-12-6-9-17-10-13-20(14-11-17)15-18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,6,9-15H2,1-2H3 |
Clave InChI |
UFFURBJZEJEQCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


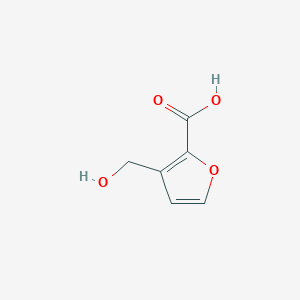
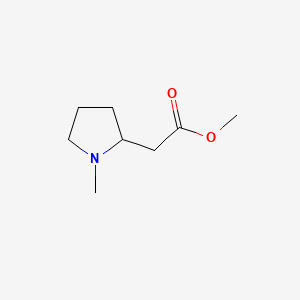
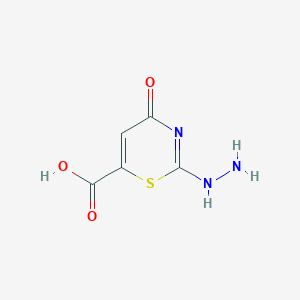
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
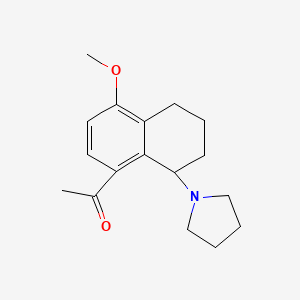
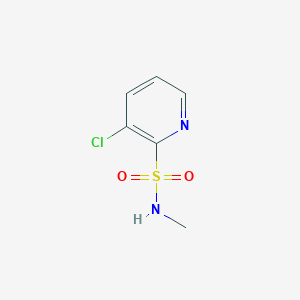

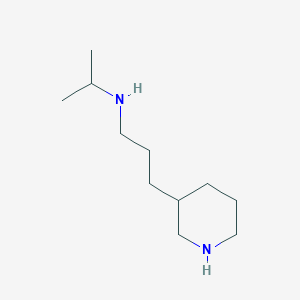
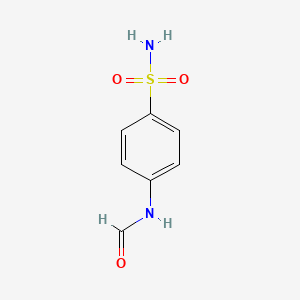

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)

![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
